molecular formula C11H15ClN2O2 B2957153 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride CAS No. 1588440-89-4

4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride

Cat. No. B2957153
CAS RN: 1588440-89-4
M. Wt: 242.7
InChI Key: ARGQJDKNZOLEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminomethyl groups are monovalent functional groups with the formula -CH2-NH2. They can be described as a methyl group substituted by an amino group -NH2 .


Chemical Reactions Analysis

The chemical reactions involving aminomethyl groups can vary widely depending on the other functional groups present in the molecule. For instance, aminomethyl groups can participate in a variety of reactions such as esterifications with anhydrides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural exploration of quinoline derivatives, including 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride, involve complex chemical processes. For instance, the synthesis of 8-hydroxyquinolines and their evaluation as dental plaque inhibitors demonstrate the chemical versatility of quinoline compounds. These derivatives show varied biological activities due to their structural modifications, highlighting the importance of chemical synthesis in enhancing their biological properties (Warner et al., 1975).

Applications in Biological Studies

Quinoline derivatives exhibit a wide range of biological activities, including antibacterial and anticancer properties. For example, the targeted synthesis of 3-hydroxyquinolin-4(1H)-one derivatives and their evaluation against various cancer cell lines reveal the potential of these compounds in cancer research. These derivatives' cytotoxic activity against cancer cell lines and their fluorescence properties make them valuable tools in medicinal chemistry and biological research (Kadrić et al., 2014).

Electrochemical and Analytical Applications

The electrochemical study of related compounds, such as hydroxychloroquine, demonstrates the potential of 4-aminoquinoline derivatives in analytical chemistry. These studies provide insights into their electrochemical behaviors, which can be useful for developing sensitive and selective analytical methods for their detection and quantification in pharmaceutical formulations (Arguelho et al., 2003).

Antimicrobial Activity

Research on quinoline derivatives also explores their antimicrobial properties. The synthesis and evaluation of novel 3-hydroxyquinolin-4(1H)-ones for their antimicrobial activity highlight the therapeutic potential of these compounds. Such studies contribute to the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and other pathogens (Meyer et al., 2001).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, some compounds can be flammable, toxic, or corrosive .

properties

IUPAC Name

4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-15-8-2-3-9-7(6-12)4-11(14)13-10(9)5-8;/h2-3,5,7H,4,6,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGQJDKNZOLEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CC(=O)N2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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